molecular formula C20H23N3O3S B3487577 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide

Cat. No.: B3487577
M. Wt: 385.5 g/mol
InChI Key: VATXPZLVLYCVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide” is a chemical compound with the molecular formula C14H12N2O2S . It has a molecular weight of 272.33 .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using environmentally friendly methods. For instance, new antifungal agrochemicals derived from 2-(benzylsulfonyl)benzothiazole were synthesized using water as a reaction medium. These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Future Directions

While specific future directions for “2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide” are not available, similar compounds have shown potential as antifungal agrochemicals . These compounds were able to inhibit the growth of two resistant molds (Aspergillus fumigatus and Aspergillus ustus), suggesting they could be potential candidates for the control of these molds, which have a negative impact on food production .

Properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-22(4-2)19(24)14-23-18-13-9-8-12-17(18)21-20(23)27(25,26)15-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXPZLVLYCVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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